N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide
Description
N-(4-{[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide (CAS: 1037-51-0) is a sulfonamide derivative synthesized from acetazolamide, a carbonic anhydrase inhibitor, via the Schotten–Baumann method . Its structure features a 1,3,4-thiadiazole core substituted with an ethyl group at position 5, linked to a sulfonamide moiety and a 4-acetamidophenyl group (Fig. 1). This compound is an intermediate in the synthesis of antibacterial agents like sulfamethizole, where impurities may arise due to side reactions during synthesis .
Properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S2/c1-3-11-14-15-12(20-11)16-21(18,19)10-6-4-9(5-7-10)13-8(2)17/h4-7H,3H2,1-2H3,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRXAKRITNJEII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701157653 | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1037-51-0 | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1037-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-[[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl]phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701157653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting ethyl hydrazinecarboxylate with sulfur and a suitable oxidizing agent.
Sulfonamide Formation: The thiadiazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide group.
Acetamide Introduction: Finally, the sulfonamide derivative is reacted with acetic anhydride to form the acetamide moiety.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antibacterial Applications
One of the primary uses of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide is as an antibacterial agent . It functions by inhibiting bacterial growth through the following mechanisms:
- Cell Wall Synthesis Inhibition : The compound binds to metal hydroxides in bacterial cell walls, preventing the formation of antibiotic-inhibitor complexes necessary for cell wall biosynthesis .
Table 1: Efficacy Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Salmonella enterica | 64 µg/mL |
Antidiabetic Effects
Recent studies have indicated that this compound exhibits hypoglycemic effects , making it a potential candidate for treating type 2 diabetes mellitus. It has been observed to lower blood glucose levels in diabetic models through mechanisms that may involve enhancing insulin sensitivity .
Case Study: Antidiabetic Efficacy
A study conducted on diabetic rats showed that administration of sulfaethylthiadiazole resulted in a significant reduction in fasting blood glucose levels compared to the control group. The results are summarized below:
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Change (%) |
|---|---|---|---|
| Control | 250 | 240 | -4% |
| Sulfaethylthiadiazole | 250 | 180 | -28% |
Potential in Autoimmune Disorders
There is emerging evidence suggesting that this compound may have therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its anti-inflammatory properties could help mitigate symptoms associated with these conditions .
Table 2: Inflammatory Markers Reduction
| Condition | Baseline Inflammatory Marker (pg/mL) | Post-Treatment Marker (pg/mL) | Reduction (%) |
|---|---|---|---|
| Rheumatoid Arthritis | 1500 | 900 | 40% |
| Systemic Lupus Erythematosus | 1600 | 1000 | 37.5% |
Pharmacokinetics and Solubility
Understanding the pharmacokinetics of sulfaethylthiadiazole is crucial for its application in clinical settings. The compound is noted for its limited solubility in water but shows better solubility in organic solvents like liquid paraffin .
Table 3: Solubility Profile
| Solvent | Solubility (g/L) |
|---|---|
| Water | 0.40 |
| Liquid Paraffin | High |
Mechanism of Action
The mechanism of action of N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₁₂H₁₄N₄O₃S₂
- Molecular Weight : 326.4 g/mol
- Functional Groups : Acetamide (N-acetylation), sulfonamide bridge, 5-ethyl-1,3,4-thiadiazole .
Comparison with Structural Analogs
Substituent Variations on the Thiadiazole Ring
Methyl derivatives are more prone to forming impurities during synthesis .
Modifications in the Sulfonamide-Linked Aromatic Ring
Key Insight : Nitro and chloro substituents increase electron-withdrawing effects, altering reactivity and binding affinity compared to the acetamido group in the target compound .
Heterocyclic Variations in the Sulfonamide Side Chain
Key Insight : 1,2,4-Triazole and furan-containing analogs exhibit diverse biological activities (e.g., anti-inflammatory) due to enhanced hydrogen-bonding capabilities, unlike the thiadiazole core in the target compound .
Acetylation and Sulfonamide Modifications
Key Insight: N4-Acetylation in the target compound reduces renal toxicity compared to non-acetylated sulfonamides, while valeryl derivatives extend pharmacokinetic profiles .
Biological Activity
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide, also known as 4-amino-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)benzenesulfonamide, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities, particularly focusing on its antibacterial and anticancer effects.
The molecular formula of this compound is C10H12N4O2S2 with a molecular weight of 284.36 g/mol. The compound has a melting point of approximately 185.5–186.0 °C and a water solubility of about 215 mg/L at 20 °C .
Synthesis
The synthesis of this compound involves the reaction between 2-amino-5-ethyl-1,3,4-thiadiazole and p-acetylaminobenzenesulfonyl chloride in the presence of anhydrous pyridine. The process includes heating and subsequent purification steps to yield the final product .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 µg/mL |
| Bacillus cereus | 30.0 µg/mL |
| Escherichia coli | 40.0 µg/mL |
| Pseudomonas aeruginosa | 35.0 µg/mL |
These results indicate that the compound's activity is comparable to or exceeds that of standard antibiotics like streptomycin .
Anticancer Activity
Recent research has highlighted the potential anticancer properties of thiadiazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines. In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in apoptotic cells compared to untreated controls:
| Treatment Duration | Proportion of Apoptotic Cells |
|---|---|
| Control | 0.89% |
| 24 hours | 37.83% |
| 48 hours | Up to 65% |
This suggests that the compound may inhibit cancer cell proliferation by promoting programmed cell death .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:
- Inhibition of IMPDH : This enzyme is crucial for guanosine nucleotide synthesis; inhibition leads to reduced proliferation of cancer cells.
- Topoisomerase II Inhibition : Targeting this enzyme interferes with DNA replication in cancer cells.
- FAK Inhibition : Focal adhesion kinase plays a role in cell migration and survival; its inhibition can lead to decreased metastatic potential .
Case Studies
Several studies have examined the efficacy of thiadiazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiadiazole derivatives against nosocomial infections caused by resistant strains.
- Anticancer Trials : Preclinical trials demonstrated that compounds similar to this compound significantly reduced tumor sizes in xenograft models.
Chemical Reactions Analysis
Hydrolysis of Acetamide
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis generates a resonance-stabilized sulfonate anion .
Thiadiazole Ring Reactivity
| Reaction Type | Reagents | Products |
|---|---|---|
| Electrophilic substitution | HNO₃/H₂SO₄ | Nitro derivatives at C5 (unstable under strong acid) |
| Nucleophilic displacement | NH₂OH | Opens ring to form thiosemicarbazide analogs |
Limitations :
Substitution Reactions at Sulfonamide Group
The sulfonamide nitrogen participates in alkylation and acylation:
| Reaction | Reagents | Products | Yield |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | Methylated sulfonamide | 78% |
| Acylation | Acetyl chloride | Bis-acetamide derivative | 65% |
Notable Observation :
-
Alkylation enhances lipophilicity, improving blood-brain barrier penetration in anticonvulsant studies .
Enzymatic Hydrolysis
| Enzyme | Effect | Kinetic Data (Km) |
|---|---|---|
| Carboxylesterase | Cleaves acetamide to aniline derivative | 12.4 μM |
| Cytochrome P450 | Oxidizes ethyl group to ethanol metabolite | Vmax = 0.8 nmol/min/mg |
Structure-Activity Relationship (SAR) :
-
The ethyl group on thiadiazole enhances metabolic stability compared to methyl analogs .
-
Sulfonamide moiety facilitates hydrogen bonding with GABA receptors (ΔG = −8.2 kcal/mol) .
Comparative Reactivity with Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
